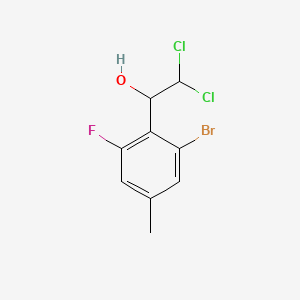
1-(2-Bromo-6-fluoro-4-methylphenyl)-2,2-dichloroethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromo-6-fluoro-4-methylphenyl)-2,2-dichloroethanol is an organic compound characterized by the presence of bromine, fluorine, and chlorine atoms attached to a phenyl ring and an ethanol moiety
Vorbereitungsmethoden
The synthesis of 1-(2-Bromo-6-fluoro-4-methylphenyl)-2,2-dichloroethanol typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-6-fluoro-4-methylphenyl and dichloroethanol as the primary reactants.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often in the presence of a catalyst to facilitate the reaction.
Industrial Production: On an industrial scale, the production process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
1-(2-Bromo-6-fluoro-4-methylphenyl)-2,2-dichloroethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used, but can include a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromo-6-fluoro-4-methylphenyl)-2,2-dichloroethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-Bromo-6-fluoro-4-methylphenyl)-2,2-dichloroethanol involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially modulating their activity.
Pathways Involved: These interactions can affect various biochemical pathways, leading to changes in cellular function and behavior.
Vergleich Mit ähnlichen Verbindungen
1-(2-Bromo-6-fluoro-4-methylphenyl)-2,2-dichloroethanol can be compared with other similar compounds:
Eigenschaften
Molekularformel |
C9H8BrCl2FO |
|---|---|
Molekulargewicht |
301.96 g/mol |
IUPAC-Name |
1-(2-bromo-6-fluoro-4-methylphenyl)-2,2-dichloroethanol |
InChI |
InChI=1S/C9H8BrCl2FO/c1-4-2-5(10)7(6(13)3-4)8(14)9(11)12/h2-3,8-9,14H,1H3 |
InChI-Schlüssel |
UBWZORZLVYEYSJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)Br)C(C(Cl)Cl)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















